N'-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a thiophene ring, an oxazole ring, and a hydroxyethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the thiophene derivative: This step involves the reaction of a thiophene compound with ethylene oxide under controlled conditions to introduce the hydroxyethoxy group.
Synthesis of the oxazole ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Coupling reaction: The final step involves coupling the thiophene derivative with the oxazole derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or sulfonic acid groups on the thiophene ring.
Scientific Research Applications
N’-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the oxazole ring may interact with nucleophilic sites on proteins, while the thiophene ring can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(2-hydroxyethoxy)-2-(phenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N’-[2-(2-hydroxyethoxy)-2-(furan-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N’-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs with phenyl or furan rings
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9-6-12(17-22-9)16-14(20)13(19)15-7-11(21-4-3-18)10-2-5-23-8-10/h2,5-6,8,11,18H,3-4,7H2,1H3,(H,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQLVFGJDZVQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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